(2,2,2-Trifluoro-1-methylethyl)benzene: A Comprehensive Technical Guide for Advanced Research and Development
(2,2,2-Trifluoro-1-methylethyl)benzene: A Comprehensive Technical Guide for Advanced Research and Development
Introduction: The Significance of the Trifluoromethyl Moiety in Modern Chemistry
(2,2,2-Trifluoro-1-methylethyl)benzene, a fluorinated aromatic hydrocarbon, represents a key structural motif of increasing importance in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto a benzylic carbon imparts a unique combination of physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability. This guide provides an in-depth analysis of the physicochemical properties, boiling point, synthesis, and potential applications of (2,2,2-Trifluoro-1-methylethyl)benzene, tailored for researchers, scientists, and professionals in drug development.
The presence of the CF3 group, one of the most prevalent fluorine-containing moieties in pharmaceuticals, is known to enhance properties such as lipophilicity, binding affinity, and metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This guide will delve into the specific characteristics of (2,2,2-Trifluoro-1-methylethyl)benzene, offering both established data and field-proven insights to facilitate its application in advanced research.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of (2,2,2-Trifluoro-1-methylethyl)benzene
| Property | Value | Source(s) |
| IUPAC Name | (2,2,2-Trifluoro-1-methylethyl)benzene | - |
| CAS Number | 161361-16-6 | [2] |
| Molecular Formula | C₉H₉F₃ | [2][3] |
| Molecular Weight | 174.17 g/mol | [2][3] |
| Boiling Point | Not available (N/A) | [3][4] |
| Density | Not available | - |
| Refractive Index | Not available | - |
| InChI | 1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3 | [2] |
| InChIKey | LXYXDDCJRHYYKF-UHFFFAOYSA-N | [2] |
| SMILES | CC(C1=CC=CC=C1)C(F)(F)F | [5] |
A Note on the Boiling Point
The boiling point for (2,2,2-Trifluoro-1-methylethyl)benzene is not consistently reported in publicly accessible databases, with many suppliers listing it as "N/A".[3][4] This absence of experimental data necessitates the use of predictive models based on quantitative structure-property relationships (QSPR) or computational chemistry methods for its estimation.[5][6] Such models take into account molecular descriptors like molecular weight, surface area, and intermolecular forces to predict boiling points. For comparison, the structurally related compound (2,2,2-trifluoroethyl)benzene has a reported boiling point of 154-155 °C. The additional methyl group in the target compound would be expected to slightly increase the boiling point due to increased molecular weight and van der Waals forces.
Expected Spectroscopic Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the benzylic proton due to coupling with the three fluorine atoms of the CF₃ group and a doublet for the methyl protons. The aromatic protons will appear as multiplets in the aromatic region.
-
¹³C NMR: The carbon spectrum will display distinct signals for the methyl, benzylic, and aromatic carbons. The carbons of the trifluoromethyl and benzylic groups will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the CF₃ group.[7]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, including the loss of a CF₃ group.
Synthesis and Methodologies
A definitive, step-by-step synthesis protocol for (2,2,2-Trifluoro-1-methylethyl)benzene is not prominently described in the surveyed literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of similar 1-aryl-2,2,2-trifluoroethane structures. One such approach involves the rhodium-catalyzed asymmetric arylation of a trifluoromethyl ketone precursor.[8][9]
Proposed Synthetic Workflow: Rhodium-Catalyzed Asymmetric Arylation
This proposed synthesis involves the reaction of a trifluoromethyl ketone with an arylboroxine in the presence of a chiral rhodium catalyst, a method known for its high yields and enantioselectivity.[10][11]
Detailed Experimental Protocol (Representative)
The following protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.
-
Catalyst Preparation: In a glovebox, a solution of the chiral diene-rhodium catalyst is prepared in an anhydrous, degassed solvent (e.g., dioxane or THF).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl trifluoromethyl ketone and the arylboroxine.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via cannula.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired (2,2,2-Trifluoro-1-methylethyl)benzene.
Applications in Drug Discovery and Development
The introduction of a trifluoromethyl group into a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[1] The (2,2,2-Trifluoro-1-methylethyl)benzene moiety can be considered a valuable building block for the synthesis of novel drug candidates for several key reasons:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to metabolic degradation, which can increase the half-life of a drug.
-
Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Conformational Effects: The steric bulk and electronic properties of the CF₃ group can influence the conformation of a molecule, potentially leading to a more favorable binding to its biological target.
-
Bioisosteric Replacement: The CF₃ group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties.
While specific drugs containing the (2,2,2-Trifluoro-1-methylethyl)benzene scaffold are not widely documented, its structural features make it a prime candidate for inclusion in discovery programs targeting a wide range of therapeutic areas.
Safety and Handling
-
Flammability: The compound is likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[13]
Conclusion
(2,2,2-Trifluoro-1-methylethyl)benzene is a compound with significant potential in the development of new pharmaceuticals and advanced materials. While a complete experimental dataset for its physicochemical properties is not yet available, this guide has provided a comprehensive overview of its known characteristics, a plausible synthetic route, and its likely applications and safety considerations. As research into fluorinated compounds continues to expand, it is anticipated that the utility of this and similar structural motifs will become increasingly apparent, driving further investigation into their properties and synthesis.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. (2,2,2-Trifluoro-1-methylethyl)benzene | 161361-16-6 [sigmaaldrich.com]
- 3. amfluoro.com [amfluoro.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Rhodium-Catalyzed Synthesis of Trifluoromethyl-Containing Allylic Alcohols Via Z-Alkenyl Transfer with High Stereochemistry Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium-Catalyzed Asymmetric Arylation/Defluorination of 1-(Trifluoromethyl)alkenes Forming Enantioenriched 1,1-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. cpchem.com [cpchem.com]
- 14. buyat.ppg.com [buyat.ppg.com]
